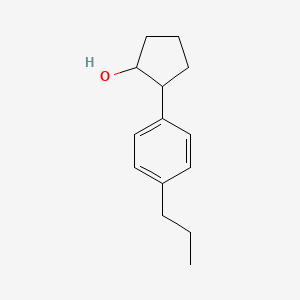

trans-2-(4-n-Propylphenyl)cyclopentanol

CAS No.:

Cat. No.: VC17959766

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 2-(4-propylphenyl)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |

| Standard InChI Key | HRZSRRCZFGFOAG-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2CCCC2O |

Introduction

trans-2-(4-n-Propylphenyl)cyclopentanol is a cyclopentanol derivative that has garnered significant attention in scientific research due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. This compound belongs to the class of cyclopentanol compounds, which are cyclic alcohols containing a five-membered carbon ring with one hydroxyl group .

Synthesis Methods

The synthesis of trans-2-(4-n-Propylphenyl)cyclopentanol can be achieved through various methods, primarily involving cyclization reactions. One common approach involves the use of substituted phenyl compounds in conjunction with cyclopentanone derivatives. The synthesis process can be optimized by adjusting reaction temperatures, solvent systems, and concentrations to maximize yield and purity.

Optimization Techniques

-

Reaction Conditions: Temperature control and inert atmospheres are crucial to prevent oxidation or degradation of sensitive intermediates.

-

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Potential Applications

The compound has potential applications in:

-

Pharmaceuticals: Due to its structural characteristics, it may interact with specific receptors or enzymes, modulating biochemical pathways.

-

Fragrance Industry: Its unique structure makes it a candidate for use in fragrance formulations.

Biological and Chemical Significance

The mechanism by which trans-2-(4-n-Propylphenyl)cyclopentanol exerts its effects, particularly in biological contexts, often involves interaction with specific receptors or enzymes. This interaction can lead to modulation of biochemical pathways, highlighting its significance as a versatile chemical building block in organic synthesis.

Hazard Classification

-

Toxicity Risks: Classified under hazard classifications indicating potential acute toxicity risks if ingested.

Research Findings and Future Directions

Research continues into the utility of trans-2-(4-n-Propylphenyl)cyclopentanol within various domains, highlighting its potential as a chemical building block. Further studies are needed to fully explore its applications in pharmaceuticals and other industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume